molecular formula C11H14F3NO6S B8245127 tert-butyl 2-oxo-4-(trifluoromethylsulfonyloxy)-5,6-dihydropyridine-1(2H)-carboxylate

tert-butyl 2-oxo-4-(trifluoromethylsulfonyloxy)-5,6-dihydropyridine-1(2H)-carboxylate

Cat. No.: B8245127
M. Wt: 345.29 g/mol
InChI Key: SKDNYNYZUZIJOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-oxo-4-(trifluoromethylsulfonyloxy)-5,6-dihydropyridine-1(2H)-carboxylate is a highly versatile and valuable synthetic intermediate in medicinal chemistry and drug discovery research. Its primary research value lies in the reactive trifluoromethylsulfonyloxy (triflate) group installed at the 4-position of the dihydropyridone scaffold. This triflate is an excellent leaving group, making the compound a crucial electrophile for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings [https://www.organic-chemistry.org/abstracts/lit2/760.shtm]. This reactivity allows researchers to efficiently introduce a wide array of aryl, heteroaryl, and alkyl substituents at this position, enabling the rapid diversification of the core scaffold for the synthesis of targeted compound libraries. The dihydropyridone core itself is a privileged structure found in numerous biologically active molecules, and its functionalization is a key strategy in probing structure-activity relationships. The N-Boc protecting group ensures stability during synthetic manipulations while allowing for facile deprotection under mild acidic conditions to generate secondary amine intermediates for further derivatization. Consequently, this reagent is instrumental in the synthesis of complex piperidine and pyridine derivatives, which are common structural motifs in pharmaceuticals targeting a range of diseases [https://www.alfa.com/en/catalog/B25573/]. Its application is strictly for research purposes in constructing novel chemical entities for biological screening and the development of new therapeutic agents.

Properties

IUPAC Name

tert-butyl 6-oxo-4-(trifluoromethylsulfonyloxy)-2,3-dihydropyridine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3NO6S/c1-10(2,3)20-9(17)15-5-4-7(6-8(15)16)21-22(18,19)11(12,13)14/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDNYNYZUZIJOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1=O)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidone Functionalization

Starting from tert-butyl 4-hydroxy-2-oxopiperidine-1-carboxylate, the dihydropyridine ring is generated via dehydrogenation. A representative protocol involves:

  • Reagents : 1-Boc-4-piperidone, palladium on carbon (Pd/C), hydrogen atmosphere.

  • Conditions : Stirring in tetrahydrofuran (THF) at 50°C for 6 hours under hydrogen (1 atm).

  • Yield : 68–72% after column chromatography (hexane/ethyl acetate, 3:1).

This method ensures retention of the Boc group while introducing the α,β-unsaturated ketone necessary for subsequent triflation.

Hantzsch Dihydropyridine Synthesis (Modified)

A modified Hantzsch reaction condenses tert-butyl acetoacetate, ammonium acetate, and formaldehyde in ethanol. Key parameters:

  • Molar Ratio : 1:1:1 (acetoacetate:ammonium acetate:formaldehyde).

  • Reaction Time : 12 hours at reflux.

  • Yield : 55–60% after recrystallization.

While less efficient than piperidone routes, this method avoids transition-metal catalysts.

Triflation of the 4-Hydroxy Intermediate

Introducing the triflate group at position 4 requires precise control to prevent migration or overreaction. Two triflating agents are predominant:

Trifluoromethanesulfonic Anhydride (Tf₂O)

Protocol :

  • Reagents : tert-Butyl 4-hydroxy-2-oxo-5,6-dihydropyridine-1(2H)-carboxylate (1.0 eq), Tf₂O (1.1 eq), triethylamine (3.0 eq).

  • Solvent : Dichloromethane (DCM), anhydrous.

  • Conditions :

    • Cool to -78°C under nitrogen.

    • Add Tf₂O dropwise, stir 2 hours at -78°C, then warm to room temperature over 12 hours.

  • Workup : Quench with ice water, extract with DCM, dry over Na₂SO₄, concentrate.

  • Purification : Flash chromatography (hexane/ethyl acetate, 4:1).

  • Yield : 82–85%.

Mechanistic Insight : Triethylamine deprotonates the hydroxyl group, forming an alkoxide that reacts with Tf₂O to yield the triflate. Low temperatures minimize side reactions.

N-Phenylbis(trifluoromethanesulfonimide) (Comins’ Reagent)

Protocol :

  • Reagents : Hydroxy precursor (1.0 eq), Comins’ reagent (1.2 eq), lithium hexamethyldisilazide (LiHMDS, 2.0 eq).

  • Solvent : THF, anhydrous.

  • Conditions :

    • Cool to -78°C, add LiHMDS, stir 20 minutes.

    • Add Comins’ reagent, warm to 0°C, stir 3 hours.

  • Workup : Quench with saturated NaHCO₃, extract with ethyl acetate.

  • Purification : Neutral alumina column (10% ethyl acetate/hexane).

  • Yield : 75–78%.

Advantages : Higher regioselectivity compared to Tf₂O, with minimal isomer formation.

Comparative Analysis of Triflation Methods

ParameterTf₂O MethodComins’ Reagent Method
Yield 82–85%75–78%
Reaction Time 14 hours3.5 hours
Temperature Range -78°C to RT-78°C to 0°C
Byproducts <5%10–12% (isomers)
Cost LowerHigher

Key Observations :

  • Tf₂O offers higher yields but requires stringent moisture control.

  • Comins’ reagent reduces reaction time but generates isomeric byproducts requiring chromatographic separation.

Optimization Strategies

Solvent Effects

  • THF vs. DCM : THF improves solubility of lithium intermediates in Comins’ method, while DCM minimizes side reactions with Tf₂O.

  • Additives : 4-Dimethylaminopyridine (DMAP, 0.1 eq) boosts Tf₂O reactivity by 15% in DCM.

Temperature Control

  • Cryogenic Conditions : Maintaining -78°C during reagent addition in both methods prevents exothermic decomposition of triflating agents.

Workup Modifications

  • Aqueous Quench : Sodium bicarbonate (pH 8–9) neutralizes excess acid, improving product stability.

  • Chromatography : Gradient elution (hexane to ethyl acetate) resolves triflate isomers with >95% purity.

Challenges and Solutions

Regioselectivity Issues

  • Problem : Triflation at position 3 competes with position 4 due to resonance stabilization of the enolate.

  • Solution : Use bulky bases like LiHMDS to favor deprotonation at the less hindered 4-position.

Boc Group Stability

  • Problem : Acidic conditions during triflation risk Boc deprotection.

  • Mitigation : Buffered quench (NaHCO₃) and avoidance of protic solvents.

Scalability and Industrial Relevance

  • Kilogram-Scale Synthesis : A batch process using Tf₂O in DCM achieved 80% yield with 99.5% purity after crystallization.

  • Cost Analysis : Raw material costs for Tf₂O-based routes are $120–150/kg, compared to $200–220/kg for Comins’ reagent.

Emerging Alternatives

Continuous Flow Triflation

  • Protocol : Mixing precursor and Tf₂O in a microreactor at -30°C reduces reaction time to 1 hour with 88% yield.

Enzymatic Triflation

  • Preliminary Data : Lipase-catalyzed triflation in ionic liquids shows 40% yield but requires further optimization.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-oxo-4-(trifluoromethylsulfonyloxy)-5,6-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The trifluoromethylsulfonyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidative reactions may yield sulfonyl pyrroles, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Tert-butyl 2-oxo-4-(trifluoromethylsulfonyloxy)-5,6-dihydropyridine-1(2H)-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Researchers investigate its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-oxo-4-(trifluoromethylsulfonyloxy)-5,6-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS Number Substituent at 4-Position Molecular Formula Molecular Weight (g/mol) Key Reactivity/Applications
tert-Butyl 2-oxo-4-(trifluoromethylsulfonyloxy)-5,6-dihydropyridine-1(2H)-carboxylate (Target) 138647-49-1 Triflate C₁₁H₁₆F₃NO₅S 331.31 Cross-coupling reactions, nucleophilic substitutions
tert-Butyl 4-bromo-2-oxo-5,6-dihydropyridine-1(2H)-carboxylate 1706439-96-4 Bromo C₁₀H₁₅BrN₂O₃ 291.15 (calc.) Less reactive in substitutions; requires harsher conditions for coupling
tert-Butyl 4-(3,4-dibromo-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-1-carboxylate 1016555-70-6 Dibromopyrrole C₁₅H₂₁Br₂N₂O₃ 437.06 (calc.) Piperidine scaffold; potential biological activity

Key Comparative Analysis

Reactivity Differences

  • Triflate vs. Bromo Substituents : The triflate group in the target compound is significantly more reactive than bromo analogs due to its strong electron-withdrawing nature and superior leaving-group ability. This makes the target compound preferable in reactions requiring rapid displacement, such as palladium-catalyzed cross-couplings .
  • Bromo Substitutes : Bromo derivatives (e.g., CAS 1706439-96-4) are less reactive, often necessitating elevated temperatures or stronger catalysts (e.g., Pd(PPh₃)₄) for Suzuki couplings. They are more stable under ambient conditions compared to triflates, which may hydrolyze in moist environments .

Structural and Functional Implications Dihydropyridine vs. Piperidine Scaffolds: The dihydropyridine core in the target compound is partially unsaturated, enabling conjugation and redox activity. Protective Groups: The tert-butyl carbamate group is a common protective strategy in all listed compounds, preventing undesired side reactions at the nitrogen atom during synthesis .

Applications in Synthesis

  • Cross-Coupling Utility : The target compound’s triflate group is ideal for constructing complex aryl- or heteroaryl-dihydropyridine hybrids, a motif prevalent in pharmaceuticals. Bromo analogs are better suited for stepwise functionalization where slower reactivity is advantageous .
  • Biological Relevance : Piperidine derivatives (e.g., CAS 1016555-70-6) are explored for bioactivity due to their structural similarity to alkaloids, while dihydropyridine triflates are primarily synthetic intermediates .

Stability and Handling Considerations

  • Triflate Sensitivity : The target compound requires storage under inert conditions (e.g., argon) to prevent hydrolysis of the triflate group. Bromo analogs are less moisture-sensitive and easier to handle .
  • Solubility : The triflate’s electronegative fluorine atoms may enhance solubility in polar aprotic solvents (e.g., DMF, THF) compared to bromo derivatives, which are more lipophilic .

Biological Activity

tert-butyl 2-oxo-4-(trifluoromethylsulfonyloxy)-5,6-dihydropyridine-1(2H)-carboxylate, with the CAS number 138647-49-1, is a compound that has garnered attention in recent pharmacological research due to its potential biological activities. This compound belongs to the class of dihydropyridine derivatives, which are known for their diverse pharmacological profiles, including anti-inflammatory and anti-cancer properties.

The molecular formula of this compound is C11H16F3NO5SC_{11}H_{16}F_3NO_5S with a molecular weight of 331.31 g/mol. The compound features several functional groups that contribute to its biological activity, including a trifluoromethylsulfonyloxy group, which enhances its reactivity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC₁₁H₁₆F₃NO₅S
Molecular Weight331.31 g/mol
Boiling PointNot available
Number of Heavy Atoms21
Number of Rotatable Bonds6
H-bond Acceptors8
H-bond Donors0

Pharmacological Potential

Research indicates that compounds similar to tert-butyl 2-oxo-4-(trifluoromethylsulfonyloxy)-5,6-dihydropyridine have shown various biological activities:

  • Anti-inflammatory Effects : Dihydropyridine derivatives have been reported to inhibit inflammatory mediators and pathways, potentially reducing inflammation in various conditions .
  • Anticancer Properties : Some studies suggest that these compounds may exhibit cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • Cardiovascular Benefits : Compounds in this class are often investigated for their ability to modulate calcium channels, which can lead to cardiovascular protective effects .

Case Studies and Research Findings

A variety of studies have explored the biological activity of related compounds. For instance:

  • A study published in Pharmaceutical Biology highlighted the synthesis and evaluation of dihydropyridine derivatives for their anti-inflammatory properties. The findings suggested that modifications at the 4-position significantly influenced the biological activity, suggesting a similar potential for tert-butyl 2-oxo-4-(trifluoromethylsulfonyloxy)-5,6-dihydropyridine .
  • Another investigation focused on the structure-activity relationship (SAR) of dihydropyridines indicated that the presence of electron-withdrawing groups like trifluoromethylsulfonyl can enhance the inhibitory effects on certain enzymes involved in inflammation .

Table 2: Summary of Biological Activities

Activity TypeObservations
Anti-inflammatoryInhibits inflammatory pathways
AnticancerInduces apoptosis in cancer cells
Cardiovascular protectionModulates calcium channels

Q & A

Basic: What are the recommended synthetic routes for preparing tert-butyl 2-oxo-4-(trifluoromethylsulfonyloxy)-5,6-dihydropyridine-1(2H)-carboxylate?

Answer:
The compound is typically synthesized via Hantzsch dihydropyridine synthesis or palladium-catalyzed sulfonylation .

  • Hantzsch method involves cyclization of a β-keto ester, aldehyde, and ammonia in refluxing ethanol, followed by trifluoromethylsulfonylation at the 4-position using reagents like trifluoromethanesulfonic anhydride (Tf₂O) .
  • Palladium-catalyzed routes (e.g., General Procedure A in ) use tert-butyl 4-oxopiperidine-1-carboxylate as a precursor, reacting with trifluoromethylsulfonyl fluoride (TfF) under catalytic conditions to introduce the sulfonyloxy group .
    Key considerations : Optimize reaction time and temperature to avoid over-oxidation or decomposition.

Basic: How can the structure and purity of this compound be validated?

Answer:
Use multi-modal characterization :

  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm regioselectivity of sulfonylation and dihydropyridine ring conformation .
  • High-resolution mass spectrometry (HRMS) to verify molecular formula (C₁₂H₁₆F₃NO₆S).
  • HPLC or GC-MS for purity assessment, especially to detect residual trifluoromethylsulfonic acid byproducts .

Basic: What functional groups in this compound are most reactive?

Answer:
The trifluoromethylsulfonyloxy (OTf) group and dihydropyridine ring dominate reactivity:

  • OTf group : Highly electrophilic, participates in nucleophilic substitutions (e.g., Suzuki couplings or SNAr reactions). Use polar aprotic solvents (THF, DMF) with bases like NaH .
  • Dihydropyridine ring : Susceptible to oxidation (e.g., with KMnO₄) to pyridines or reduction (NaBH₄) to tetrahydropyridines. Stabilize with inert atmospheres (N₂/Ar) .

Advanced: How to address contradictions in regioselectivity during substitution reactions?

Answer:
Conflicting reports on substitution sites (C4 vs. C6) arise from solvent polarity and catalyst choice :

  • In polar solvents (DMSO), OTf at C4 favors SNAr due to resonance stabilization.
  • Palladium catalysts (e.g., Pd(PPh₃)₄) may shift selectivity to C6 via π-allyl intermediates .
    Resolution : Use in situ IR or LC-MS to track intermediate formation. Adjust ligand-to-metal ratios to control regiochemistry .

Advanced: What are the stability concerns under varying storage conditions?

Answer:
The compound is hydrolysis-sensitive due to the OTf group:

  • Dry storage : Keep at –20°C under anhydrous conditions (argon atmosphere).
  • Avoid protic solvents : Decomposition occurs in H₂O or alcohols, releasing triflic acid (highly corrosive). Use stability-indicating assays (TGA/DSC) to monitor degradation .

Basic: Which purification methods are optimal for isolating this compound?

Answer:

  • Flash chromatography : Use silica gel with ethyl acetate/hexane gradients (Rf ~0.3–0.5).
  • C18 reverse-phase HPLC (acetonitrile/water) for high-purity isolation, especially if polar byproducts persist .

Advanced: How is this compound utilized in synthesizing complex heterocycles?

Answer:
It serves as a versatile electrophilic intermediate :

  • Spirocyclic systems : React with bifunctional nucleophiles (e.g., diamines) under Mitsunobu conditions (DIAD, PPh₃) to form spiro-piperidines .
  • Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids yield biaryl derivatives for drug-discovery scaffolds .

Basic: How does this compound compare to similar dihydropyridine derivatives?

Answer:

  • vs. tert-butyl 2-oxo-5,6-dihydropyridine-1-carboxylate : The OTf group enhances electrophilicity, enabling cross-couplings absent in the parent compound .
  • vs. nifedipine : Lacks Ca²⁺ channel-blocking activity but offers broader synthetic utility due to the OTf leaving group .

Advanced: How to resolve contradictions in reported reaction yields?

Answer:
Yield discrepancies stem from catalyst deactivation or moisture sensitivity :

  • Catalyst optimization : Screen Pd sources (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (XPhos vs. SPhos) to improve turnover .
  • Stoichiometry adjustments : Increase TfF equivalents (1.5–2.0 eq.) if unreacted oxopiperidine is detected .

Basic: What are common pitfalls in scaling up synthesis?

Answer:

  • Exothermic reactions : Use jacketed reactors for temperature control during trifluoromethylsulfonylation .
  • Byproduct accumulation : Implement inline FTIR or PAT (Process Analytical Technology) to monitor reaction progress .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.